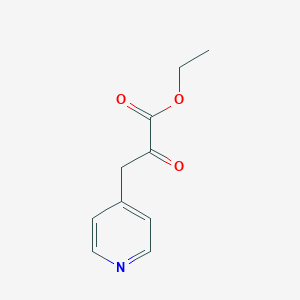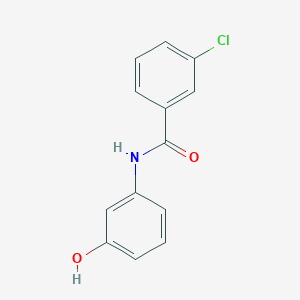
Benzamide, 3-chloro-N-(3-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is a chemical compound with the molecular formula C13H10ClNO2. It is a white crystalline powder that is commonly used in scientific research for its various applications. Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is synthesized using different methods, including the reaction of 3-chloroaniline with salicylic acid.
Mecanismo De Acción
The mechanism of action of Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is believed that Benzamide, 3-chloro-N-(3-hydroxyphenyl)- induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are responsible for the degradation of cellular proteins.
Biochemical and Physiological Effects
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- has various biochemical and physiological effects. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, as mentioned earlier. Additionally, Benzamide, 3-chloro-N-(3-hydroxyphenyl)- has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been shown to have anticancer properties, making it a useful tool for cancer research. However, Benzamide, 3-chloro-N-(3-hydroxyphenyl)- also has some limitations. It is toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, making it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for the use of Benzamide, 3-chloro-N-(3-hydroxyphenyl)- in scientific research. One direction is the development of new anticancer agents based on the structure of Benzamide, 3-chloro-N-(3-hydroxyphenyl)-. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, Benzamide, 3-chloro-N-(3-hydroxyphenyl)- could be used in the development of new diagnostic tools for cancer, as it has been shown to selectively inhibit the growth of cancer cells.
Métodos De Síntesis
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is synthesized using different methods, including the reaction of 3-chloroaniline with salicylic acid. This reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to form the intermediate 3-chloro-N-(3-hydroxyphenyl)-2-hydroxybenzamide. The intermediate is then treated with an acid, such as hydrochloric acid, to form Benzamide, 3-chloro-N-(3-hydroxyphenyl)-.
Aplicaciones Científicas De Investigación
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is used in scientific research for various applications. One of the most common applications is as a starting material for the synthesis of other chemical compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as benzoxazoles, benzimidazoles, and benzothiazoles. Additionally, Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is used in the synthesis of various pharmaceuticals, such as anticancer agents.
Propiedades
Número CAS |
143214-41-9 |
|---|---|
Fórmula molecular |
C13H10ClNO2 |
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
3-chloro-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1-8,16H,(H,15,17) |
Clave InChI |
TZADWBIZCKCRAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




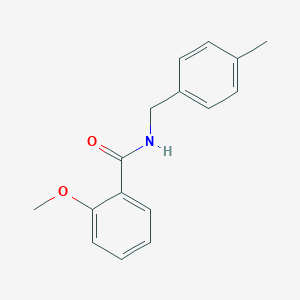
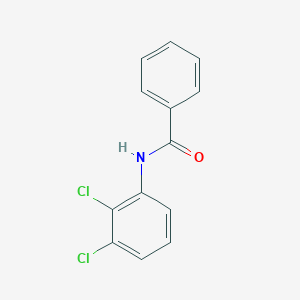




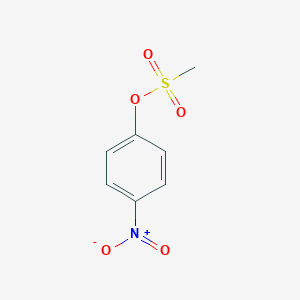

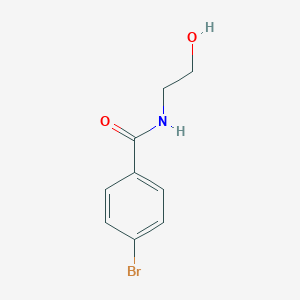
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)


